(2R)-azetidine-2-carboxamide
Description
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Structure
3D Structure
Properties
CAS No. |
130973-78-3; 1841106-27-1 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.121 |
IUPAC Name |
(2R)-azetidine-2-carboxamide |
InChI |
InChI=1S/C4H8N2O/c5-4(7)3-1-2-6-3/h3,6H,1-2H2,(H2,5,7)/t3-/m1/s1 |
InChI Key |
KKCWBKUOPJMUQV-GSVOUGTGSA-N |
SMILES |
C1CNC1C(=O)N |
solubility |
not available |
Origin of Product |
United States |
Significance of Azetidine Ring Systems in Chemical and Biological Contexts
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry and organic synthesis. nih.govscilit.com Its significance stems from a combination of its structural rigidity and inherent ring strain, which imparts unique chemical and biological properties. nih.gov
In the realm of drug discovery, the incorporation of an azetidine moiety can offer several advantages. The small, rigid structure helps to lock the conformation of a molecule, which can lead to more productive interactions with biological targets like proteins. researchgate.net This rigidity can also improve ligand efficiency, a measure of the binding energy per atom of a drug candidate. Furthermore, the presence of the nitrogen atom within the ring provides a site for synthetic modification and can act as a basic center, influencing the molecule's pharmacokinetic properties. researchgate.net
The reactivity of azetidines is largely governed by their considerable ring strain, making them more reactive than their five-membered counterparts like pyrrolidine (B122466), yet generally more stable and easier to handle than three-membered aziridines. nih.gov This tunable reactivity allows for unique chemical transformations. From a biological perspective, azetidines are often explored as mimics of other amino acids, particularly proline. Azetidine-2-carboxylic acid, for instance, is a known analogue of L-proline and can be mistakenly incorporated into proteins. wikipedia.orggoogle.com This mimicry can be exploited to create peptide-based drugs with altered structures and stability. The introduction of an azetidine ring can perturb the secondary structure of peptides, influencing their conformation and biological activity. nih.govumich.edu
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
The precise structure of (2R)-azetidine-2-carboxamide and its derivatives is established through a combination of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule, while Infrared (IR) spectroscopy confirms the presence of key functional groups. Mass spectrometry is instrumental in determining the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies
NMR spectroscopy is a cornerstone technique for the characterization of azetidine (B1206935) derivatives. While specific NMR data for the parent this compound is not extensively reported, detailed analyses of closely related N-substituted derivatives provide significant insights into the expected spectral features.
The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the carboxamide group resonates downfield, typically in the range of 170-180 ppm. nih.govrsc.orgacs.org The α-carbon (C-2) appears around 60-70 ppm, while the β- (C-3) and γ-carbons (C-4) are found at higher fields. nih.govrsc.orgacs.org The specific chemical shifts are influenced by the nature of the substituents on the azetidine ring.
Table 1: Representative ¹H and ¹³C NMR Data for N-Substituted this compound Derivatives
| Compound | Nucleus | Chemical Shift (ppm) |
|---|---|---|
| (2R,1'S)-1-((1'-Phenylethyl)azetidine-2-carboxamide) rsc.org | ¹H | 7.42–7.22 (m, Ph), 6.03 (br s, NH₂), 3.67 (dd, J = 8.8, 8.6 Hz, H-2), 3.47 (q, J = 6.6 Hz, H-1'), 3.13 (ddd, H-4), 2.81 (ddd, H-4), 2.37 (dddd, H-3), 2.11 (dddd, H-3), 1.19 (d, J = 6.6 Hz, CH₃) |
| ¹³C | 177.2 (C=O), 142.7 (Ar-C), 128.4 (Ar-CH), 127.2 (Ar-CH), 126.9 (Ar-CH), 67.5 (C-2), 65.1 (C-1'), 49.8 (C-4), 21.8 (C-3), 21.2 (CH₃) | |
| 1-(2-Bromobenzyl)azetidine-2-carboxamide mdpi.com | ¹H | 7.56 (d, J = 8.1 Hz, Ar-H), 7.32–7.25 (m, Ar-H), 7.23 (br s, NH₂), 7.18–7.10 (m, Ar-H), 6.06 (br s, NH₂), 3.82 (d, J = 12.9 Hz, CH₂), 3.74 (t, J = 8.6 Hz, H-2), 3.64 (d, J = 13.0 Hz, CH₂), 3.37–3.29 (m, H-4), 3.04 (q, J = 8.4 Hz, H-4), 2.47–2.39 (m, H-3), 2.24–2.12 (m, H-3) |
| ¹³C | 176.2 (C=O), 136.5 (Ar-C), 133.1 (Ar-CH), 130.8 (Ar-CH), 129.2 (Ar-CH), 127.6 (Ar-CH), 124.5 (Ar-C), 66.0 (C-2), 62.0 (CH₂), 50.9 (C-4), 23.1 (C-3) |
Note: The data presented is for N-substituted derivatives and serves as a reference for the core this compound structure. Chemical shifts and coupling constants (J) will vary with the specific substituent and solvent used.
Infrared (IR) Spectroscopy for Structural Insights
IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectra of related azetidine-2-carboxamide (B111606) derivatives consistently show characteristic absorption bands. acs.orgmdpi.comlookchem.com
A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the region of 1650-1680 cm⁻¹. rsc.orgmdpi.com The N-H stretching vibrations of the primary amide (NH₂) usually appear as two bands in the range of 3200-3450 cm⁻¹. rsc.orgmdpi.com The N-H bending vibration is also observable around 1600 cm⁻¹. The C-N stretching vibrations of the azetidine ring and the C-C stretching vibrations contribute to the fingerprint region of the spectrum.
Table 2: Characteristic IR Absorption Bands for Azetidine-2-Carboxamide Derivatives
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide (NH₂) | N-H Stretch | 3429, 3262, 3195 | rsc.org |
| Amide (C=O) | C=O Stretch | 1671 | rsc.org |
| Amide (NH₂) | N-H Bend | ~1600 | - |
| Azetidine Ring | C-N Stretch | Fingerprint Region | - |
| Alkane (CH₂) | C-H Stretch | 2849-3004 | rsc.org |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.
Mass Spectrometry for Molecular Characterization
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula with high accuracy.
For N-substituted derivatives of this compound, HRMS data has been reported, confirming their expected molecular formulas. nih.govmdpi.comnih.gov For example, the [M+H]⁺ ion for (2R,1'S)-1-((1'-phenylethyl)azetidine-2-carboxamide) has been observed at m/z 205.1333, which is consistent with the calculated value of 205.1335 for the molecular formula C₁₂H₁₇N₂O. rsc.org Similarly, HRMS data for 1-(2-bromobenzyl)azetidine-2-carboxamide shows the expected isotopic pattern for a bromine-containing compound. mdpi.com
Solid-State Structural Determination via X-ray Crystallography
This structure reveals important features of the azetidine-2-carboxamide moiety. The four-membered azetidine ring is not planar but adopts a puckered conformation. The substituents on the ring occupy specific pseudo-axial or pseudo-equatorial positions. The carboxamide group is oriented relative to the ring in a way that minimizes steric interactions. The crystal structure of L-azetidine-2-carboxylic acid also confirms the puckered nature of the azetidine ring. nih.gov Furthermore, crystal structures of other azetidine derivatives provide a basis for comparison of bond lengths and angles. acs.orgnih.gov
Table 3: Selected Crystallographic Data for an Azetidine-2-carboxamide Derivative
| Parameter | Value |
|---|---|
| Compound | (2S)-1-[2-(2,1,3-benzothiadiazol-4-yloxy)acetyl]azetidine-2-carboxamide |
| PDB ID | 7G3X rcsb.org |
| Resolution | 1.82 Å rcsb.org |
| Space Group | P2₁2₁2₁ rcsb.org |
| Unit Cell Dimensions (a, b, c) | 9.98 Å, 29.87 Å, 29.98 Å rcsb.org |
| Ring Puckering | Puckered conformation observed rcsb.org |
Note: This data is for an N-acylated derivative of the (S)-enantiomer. The solid-state conformation of this compound may differ.
Conformational Dynamics of the Azetidine Ring
Ring Puckering and Strain Energy Analysis
The azetidine ring is not planar and adopts a puckered conformation to alleviate some of the angle and torsional strain. nih.govclockss.org The degree of puckering can be described by a puckering amplitude and a phase angle. The puckering is a balance between the strain of having non-ideal bond angles and the eclipsing strain of a planar conformation. The ring strain energy of azetidine has been estimated to be around 25.2 kcal/mol. nih.gov
Computational studies on azetidine derivatives have shown that the puckering of the ring can be influenced by the nature and position of substituents. beilstein-journals.orgresearchgate.net For example, a computational study on fluorinated azetidine derivatives demonstrated that the ring pucker can be influenced by electrostatic interactions between substituents and the nitrogen atom. beilstein-journals.orgresearchgate.net In the case of this compound, the carboxamide group at the C-2 position is expected to influence the conformational equilibrium of the ring.
Conformational energy calculations on N-acetyl-L-azetidine-2-N'-methylamide, a model for azetidine-containing peptides, have shown that peptides with an azetidine residue are generally more flexible than their proline-containing counterparts. nih.gov This increased flexibility arises from a reduction in repulsive non-covalent interactions between the ring atoms and adjacent residues. nih.gov The energetically preferred conformations of the azetidine ring are influenced by the surrounding peptide backbone. nih.govnih.gov
Intramolecular Hydrogen Bonding Networks
Intramolecular hydrogen bonds are crucial in stabilizing the conformation of this compound and its derivatives. In some dipeptide derivatives containing a 2-azetidine residue, the formation of a reverse γ-turn is stabilized by an intramolecular hydrogen bond between the N-terminal protecting group's carbonyl and the NH proton of the 2-carboxamide. nih.gov This interaction restricts the conformational freedom of the molecule, favoring a folded structure. nih.gov
Studies on dipeptides incorporating azetidine-2-carboxylate derivatives have shown that these residues can form intramolecular hydrogen bonds more readily than their proline-containing counterparts. csic.es This is evidenced by Fourier-transform infrared (FT-IR) spectroscopy, where the intensity of the associated NH band is similar to the free NH band, indicating a significant population of hydrogen-bonded conformers. csic.es
Analysis of Conformational Flexibility and Restriction
The conformational flexibility of the azetidine ring is more significant than that of the three-membered aziridine (B145994) ring but less than the five-membered proline ring. nih.gov The azetidine ring exhibits a puckered conformation, which helps to alleviate some of the ring strain. However, the presence of the four-membered ring still imposes considerable constraints on the peptide backbone. nih.gov
Induced Conformational Preferences in Peptidic Systems
The incorporation of this compound and related azetidine derivatives into peptide chains has a profound impact on their secondary structure, promoting the formation of specific turn motifs.
Gamma-Turn Inducement by Azetidine-2-carboxamide Residues
Research has consistently demonstrated that 2-alkyl-2-carboxyazetidine residues are effective inducers of γ-turns in short peptides. nih.govnih.govresearchgate.net This holds true whether the azetidine moiety is placed at the i+1 or i+2 position of a model tetrapeptide. csic.esnih.gov Both theoretical and experimental data, including X-ray diffraction and NMR studies, confirm the stabilization of γ-turn conformations. csic.esnih.govnih.gov This turn-inducing property appears to be a general characteristic of the 2-alkyl-2-carboxyazetidine scaffold. nih.gov The conformational restriction imposed by the azetidine ring is believed to be a key factor in promoting this type of reverse turn. nih.gov
Beta-Turn Inducement by Aminoazetidinecarboxylic Acid Moieties
While azetidine-2-carboxylic acid itself has a propensity for inducing β-bends, the introduction of an amino group at the N1 position of the azetidine ring, forming N-aminoazetidinecarboxylic acid (AAzC), can influence the formation of different turn structures. csic.esacs.org Studies on peptides containing two consecutive aza-amino acids have shown the induction of stable type I β-turns, even in aqueous environments. rsc.org The ability of constrained residues to induce β-turns is a subject of ongoing research, with various modified amino acids being explored as β-turn inducers. nih.gov
Theoretical and Computational Investigations of 2r Azetidine 2 Carboxamide
Quantum-Chemical Calculations for Electronic Structure Analysis
Quantum-chemical calculations are fundamental tools for probing the electronic structure of molecules like (2R)-azetidine-2-carboxamide. These methods provide insights into orbital energies, charge distribution, and molecular properties that govern the compound's stability and reactivity.
Ab initio and Density Functional Theory (DFT) methods are workhorses in the computational study of azetidine (B1206935) systems. researchgate.nettandfonline.com DFT, particularly with hybrid functionals like B3LYP and M06-2X, combined with Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p), has been successfully employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. researchgate.netacs.orgmdpi.com For instance, studies on azetidine derivatives use these methods to analyze redox properties and the energetics of ring-opening reactions. mdpi.com The application of such computational models to this compound would allow for the precise determination of its ground-state geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net Investigations into related systems have shown that these calculations can elucidate the effects of intermolecular hydrogen bonding on chemical and biological processes. researchgate.nettandfonline.com
Table 1: Representative Computational Methods for Azetidine Analysis
| Method/Functional | Basis Set | Typical Application | Reference |
| B3LYP | 6-31G(d,p) | Geometry Optimization, Triplet Energy Surfaces | acs.org |
| M06-2X | 6-31++G** | Redox Properties, Reaction Profiles | mdpi.com |
| G3MP2 | N/A | Heats of Formation, Bond Dissociation Energies | researchgate.net |
| DFT (General) | Explicit Solvent Model | Reaction Mechanisms, Transition State Analysis | researchgate.netsemanticscholar.org |
The study of radical intermediates is crucial for understanding many chemical transformations involving azetidines. acs.org Computational methods are used to calculate the spin density distribution in these open-shell species, revealing the localization of the unpaired electron. acs.orgchemrxiv.org In reactions proceeding through a radical mechanism, the site with the highest spin density is often the most reactive. For example, in the formation of an azetidine intermediate via a triplet diradical, DFT calculations can quantify the spin density on specific atoms, providing a rationale for the subsequent ring closure. acs.org Studies on benzylic tertiary radicals of azetidines show that the strained ring structure influences spin density at the benzylic position, which in turn affects the propensity for radical dimerization versus desired product formation. chemrxiv.org Such analyses are vital for predicting the outcomes of radical-mediated reactions and designing more efficient synthetic routes. rsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, particularly its conformational preferences and interactions in a biological environment.
Accurate molecular dynamics (MD) simulations rely on a precise force field, which is a set of parameters describing the potential energy of a system. nih.gov Since azetidine is a non-standard residue, specific parameterization is required for its inclusion in common force fields like CHARMM, AMBER, or GROMOS. researchgate.netnih.govdntb.gov.ua The process involves developing parameters for bond lengths, angles, and dihedral angles that accurately reflect the behavior of the azetidine ring. uiuc.edu Typically, initial parameters are derived by analogy from similar, already parameterized molecules. uiuc.edu These are then refined by fitting them to high-level quantum mechanical data, such as dihedral energy scans and the energies of stable conformers. nih.gov Specific parameter sets for the proline analogue Aze have been developed for use in GROMACS and other simulation packages, enabling the study of its effects on peptide and protein conformation through MD simulations. researchgate.netdntb.gov.uauliege.be
Mechanistic Studies of Chemical Reactivity
Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions involving azetidines. By mapping potential energy surfaces, chemists can identify transition states, intermediates, and determine activation energies, thereby explaining observed product distributions and selectivities. researchgate.netacs.org
Azetidines undergo a variety of transformations, including ring-opening, ring-expansion, and cycloaddition reactions. nih.govmagtech.com.cnrsc.org Theoretical studies have been instrumental in understanding these processes. For example, in acid-mediated ring-expansion reactions, a proposed mechanism involves the protonation of the azetidine nitrogen followed by C-N bond cleavage to form a carbocation intermediate. acs.org DFT calculations can model this pathway, assessing the stability of the carbocation and the energy barrier to its formation.
Furthermore, computational studies have provided a new scope for understanding Baldwin's rules in the context of azetidine synthesis. DFT calculations using an explicit solvent model can confirm proposed reaction mechanisms and explain the role of kinetic versus thermodynamic control in determining the stereochemical outcome. researchgate.netsemanticscholar.org For instance, in the reaction of certain precursors, the formation of the strained four-membered azetidine ring is kinetically favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. researchgate.netsemanticscholar.orgacs.org Similarly, the mechanism of photo-induced cycloreversion of azetidine rings, a model for DNA repair, has been studied using quantum-chemical calculations, which show that one-electron reduction dramatically lowers the energy barrier for ring opening. mdpi.com
Ring Expansion Reaction Mechanisms
The strained four-membered ring of azetidines makes them susceptible to ring expansion reactions, which are synthetically valuable for creating larger, more complex nitrogen-containing heterocycles such as pyrrolidines and azepanes. researchgate.net Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these transformations and rationalizing experimental outcomes.
One common mechanism involves the formation of an aziridinium (B1262131) ylide intermediate. nih.govchemrxiv.org For instance, the reaction of an azetidine with a metal-supported carbene can lead to the formation of an ylide. This intermediate is precisely poised for a concerted, asynchronous ring-opening and closing sequence, often a nih.govicm.edu.pl-Stevens type rearrangement, to yield an expanded ring system. nih.gov DFT calculations have shown that the transition state for this rearrangement can be relatively low in energy, making the process kinetically feasible. chemrxiv.org
Computational models can also predict the regioselectivity of ring expansions. In cases where different products can be formed, such as the competitive formation of five- and seven-membered rings (pyrrolidines and azepanes), DFT calculations can rationalize the observed product distribution by comparing the activation barriers for the different nucleophilic opening pathways of a bicyclic azetidinium intermediate. researchgate.net Furthermore, studies have revealed that ring-opening reactions can be under kinetic rather than thermodynamic control. Although the expanded, less-strained products (like pyrrolidines) are thermodynamically more stable, the formation of the four-membered azetidine ring can be kinetically favored, proceeding through a lower activation energy transition state. acs.orgsemanticscholar.org
Photo-Oxidation and Photoreduction Processes of Azetidine Rings
The behavior of the azetidine ring under photochemical conditions, particularly in response to electron transfer events, has been a subject of detailed computational analysis. Such studies are relevant to understanding processes like DNA repair, where azetidine-containing photoproducts can be formed. nih.govcsic.esmdpi.com Quantum-chemical calculations on model azetidine systems, formed from the photocycloaddition of nucleobases, have been used to explore the mechanisms of photo-oxidation and photoreduction. nih.govcsic.es
These theoretical investigations analyze the efficiency of electron transfer by computing the redox properties of azetidine isomers and potential photosensitizers. nih.govresearchgate.net Subsequently, the reaction profiles for the ring-opening of the neutral, cationic (oxidized), and anionic (reduced) forms of the azetidine are determined.
Computational findings consistently show that one-electron reduction dramatically facilitates the cleavage of the azetidine ring. nih.govcsic.esresearchgate.net The energy barrier for the ring-opening of the anionic radical is significantly lower than that of the neutral molecule. Conversely, while oxidation also lowers the ring-opening barrier compared to the neutral species, the process is predicted to be too slow to be competitive. nih.govcsic.es These results indicate that photoreductive pathways are the most viable for cleaving the azetidine ring in these model systems.
| System State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|
| Neutral | 47.8 | 23.5 |
| Cationic (Oxidized) | 27.9 | -16.7 |
| Anionic (Reduced) | 14.3 | -23.7 |
Data adapted from theoretical calculations on a model azetidine-cyclohexene system, representing a DNA lesion model. The energies reflect the C1-C2 bond cleavage pathway. mdpi.com
Thermodynamic and Kinetic Stability Assessments
The stability of the azetidine ring is a balance between its inherent ring strain and the electronic effects of its substituents. Computational methods provide quantitative measures of both thermodynamic and kinetic stability through the calculation of heats of formation, bond dissociation energies, and strain energies.
Heats of Formation and Bond Dissociation Energies
The heat of formation (HOF) is a fundamental thermodynamic property that indicates the intrinsic stability of a molecule. Positive HOFs are characteristic of high-energy or strained compounds. icm.edu.pl Theoretical studies on a series of nitroimine-substituted azetidines, designed as potential high-energy-density compounds, have shown that the HOFs are positive and increase with the number of nitroimine groups. icm.edu.plresearchgate.net These calculations, often performed using high-level methods like G3MP2, demonstrate that substituting the azetidine ring with energetic groups significantly increases the energy content of the molecule. icm.edu.pl
| Compound | Number of Nitroimine Groups | HOF (kJ/mol) | BDE (N-NO₂) (kJ/mol) |
|---|---|---|---|
| Azetidine (Parent) | 0 | - | - |
| Mono-substituted (A) | 1 | 180.4 | 165.7 |
| Mono-substituted (B) | 1 | 251.2 | 227.9 |
| Di-substituted (C) | 2 | 395.7 | 142.1 |
| Di-substituted (D) | 2 | 468.9 | 183.0 |
Data derived from G3MP2 level calculations on various nitroimine-substituted azetidine isomers (designated A, B, C, D in the source). icm.edu.plresearchgate.net
Strain Energy Calculations in Substituted Azetidines
The four-membered azetidine ring possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This strain energy influences its structure, stability, and chemical reactivity. The strain energy of the parent azetidine ring has been experimentally determined to be approximately 25.2 kcal/mol, which is comparable to that of aziridine (B145994) (26.7 kcal/mol) and much higher than that of the five-membered pyrrolidine ring (5.8 kcal/mol). clockss.org
Computational methods, particularly using homodesmotic reactions, allow for the theoretical calculation of strain energy (SE) in substituted azetidines. A homodesmotic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculation and isolate the strain energy. nih.gov
| Compound | Ring Size | Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 26.7 |
| Azetidine | 4 | 25.2 |
| Pyrrolidine | 5 | 5.8 |
| Piperidine | 6 | 0.0 |
Data from experimental determinations as cited in the literature. clockss.org
Applications of 2r Azetidine 2 Carboxamide in Chemical Research
Utilization as a Synthetic Building Block
The inherent ring strain and defined stereochemistry of the (2R)-azetidine-2-carboxamide scaffold make it an attractive starting point for the synthesis of more elaborate molecular architectures. rsc.org Azetidines are recognized as crucial intermediates and active structural units in a variety of biologically active compounds. magtech.com.cn While many syntheses start from the more common (2R)-azetidine-2-carboxylic acid, the carboxamide derivative serves as a closely related and synthetically accessible precursor. chemimpex.comresearchgate.net
The rigid four-membered ring of azetidine (B1206935) derivatives is a powerful tool for constructing stereochemically defined and complex molecules. nih.gov Researchers utilize this scaffold to build polycyclic systems and introduce specific three-dimensional arrangements into larger structures.
A notable application is in the synthesis of bicyclic azetidines. For example, a stereospecific, palladium-catalyzed C(sp³)–H arylation of an N-protected D-azetidine-2-carboxylic acid derivative was a key step in an efficient synthesis of the antimalarial compound BRD3914. acs.orgacs.org This method allows for the creation of valuable, stereochemically defined building blocks that can be further elaborated. acs.orgacs.org The initial azetidine-2-carboxylic acid is converted to an amide with a directing group, which then facilitates the selective functionalization at the C3 position of the azetidine ring. acs.org This strategy highlights how the azetidine core can be used to control the geometry of subsequent reactions to build complex, fused ring systems.
Furthermore, the azetidine motif is used to construct novel spirocyclic compounds, such as azaspiro[3.3]heptanes, which are conformationally-restricted analogues of bioactive piperidines. rsc.org These syntheses demonstrate the versatility of the azetidine ring in creating diverse and complex molecular frameworks. rsc.org
This compound and its parent acid are significant precursors in the discovery of new therapeutic agents. chemimpex.com The unique structure of the azetidine ring can confer improved metabolic stability and desirable pharmacokinetic properties to drug candidates. ljmu.ac.uk Its incorporation can lead to enhanced binding interactions with biological targets, potentially increasing potency and reducing side effects. chemimpex.com
Research has shown the utility of this scaffold in developing treatments for a range of conditions.
Antimalarials: An advanced synthesis of the potent antimalarial compound BRD3914 was developed using D-azetidine-2-carboxylic acid as a starting material. acs.org The resulting compound was shown to cure P. falciparum infection in a mouse model after four oral doses. acs.org
Neurological and Metabolic Diseases: Azetidine-2-carboxamide (B111606) is noted for its role in synthesizing new drugs targeting neurological and metabolic disorders. chemimpex.com
Benzodiazepine Derivatives: The intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides has been developed as a method to synthesize novel azetidine-fused 1,4-benzodiazepine (B1214927) derivatives, which are scaffolds with potential biological activity. researchgate.net
Role in Peptidomimetic Design
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The incorporation of non-natural amino acids like (2R)-azetidine-2-carboxylic acid is a key strategy in this field. As a structural analogue of proline, azetidine-2-carboxylic acid introduces conformational constraints that are highly valuable in peptide design. nih.govwikipedia.org
The replacement of proline with an azetidine-2-carboxylic acid moiety introduces significant rigidity into a peptide backbone. core.ac.uk This conformational restriction is a critical tool for designing peptides with specific three-dimensional structures (foldamers) and improved biological properties, such as enhanced stability against proteolytic degradation. core.ac.ukresearchgate.net
The smaller, four-membered ring of azetidine, compared to proline's five-membered ring, alters the local geometry and can induce specific secondary structures, such as β-turns. researchgate.netresearchgate.net The 3-aminoazetidine (3-AAz) subunit, a related structure, has been introduced as a turn-inducing element that greatly improves the efficiency of macrocyclization for small peptides. researchgate.net This demonstrates how the geometric constraints of the azetidine ring can be harnessed to control peptide conformation. In one study, molecular modeling guided the replacement of a proline residue with a disubstituted azetidine in a macrocyclic hepatitis C virus (HCV) protease inhibitor, leading to a series with excellent activity and selectivity. researchgate.net
The synthesis of dipeptides and larger oligopeptides containing azetidine-2-carboxylic acid has been explored to understand its influence on peptide structure. umich.edu The synthesis of fully protected N- and C-terminal aziridine-containing dipeptides, which are related strained heterocycles, was found to be straightforward and high-yielding. nih.gov Similarly, methods for creating azetidine-containing peptides have been developed, often employing solid-phase peptide synthesis (SPPS). ljmu.ac.ukresearchgate.net
One study focused on tetrapeptides containing both L-azetidine-2-carboxylic acid and L-proline to examine the influence on peptide bond orientation. umich.edu Another research effort developed a general method for synthesizing small macrocyclic peptides by incorporating a 3-aminoazetidine unit into the linear peptide precursor, which significantly improved cyclization yields for tetra-, penta-, and hexapeptides. ljmu.ac.ukresearchgate.net These studies show that azetidine-containing peptides are synthetically accessible and that the azetidine unit imparts unique structural properties to the resulting oligopeptides. ljmu.ac.ukresearchgate.netumich.edu
Catalytic Applications in Asymmetric Synthesis
While this compound itself is not widely documented as a catalyst, the broader class of chiral azetidines serves as a valuable platform in asymmetric catalysis, primarily as chiral auxiliaries or ligands for metal catalysts. magtech.com.cnnih.gov The development of practical, asymmetric preparations of azetidine-2-carboxylic acid often relies on the use of a chiral auxiliary, such as an optically active α-methylbenzylamine, to control stereochemistry during the synthesis. nih.gov
Chiral Ligands and Organocatalysts
This compound and its derivatives have been successfully employed as organocatalysts and as ligands in metal-catalyzed reactions. The inherent chirality of the (2R)-azetidine core provides a powerful platform for stereocontrol.
As organocatalysts, enantiopure azetidine-2-carboxamides have proven effective in promoting direct asymmetric aldol (B89426) reactions. lookchem.comresearcher.life These catalysts are often synthesized from (S)-azetidine-2-carboxylic acid, a readily available chiral starting material. tandfonline.com The general synthetic route involves the coupling of the N-protected azetidine-2-carboxylic acid with a chiral amino alcohol, followed by deprotection. lookchem.com This modular approach allows for the facile generation of a library of catalysts with varying steric and electronic properties.
The catalytic activity of these azetidine-2-carboxamides is attributed to their ability to form a transient enamine with a ketone donor, while the amide and other functionalities on the catalyst can activate the aldehyde acceptor through hydrogen bonding. lookchem.com This dual activation model, facilitated by the rigid azetidine framework, leads to high levels of stereocontrol in the carbon-carbon bond forming step.
In addition to their role as purely organic catalysts, derivatives of this compound have been utilized as chiral ligands for transition metals. The nitrogen atom of the azetidine ring and the amide functionality can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. For instance, azetidine-based ligands have been explored in asymmetric additions of organozinc reagents to aldehydes. researchgate.net The constrained nature of the azetidine ring in these ligands is often cited as a reason for improved asymmetric induction compared to analogous pyrrolidine- or aziridine-based ligands. lookchem.com
Inducement of Asymmetry in Various Organic Reactions
The application of this compound-derived catalysts has led to significant advancements in the asymmetric synthesis of valuable chiral molecules. Their efficacy has been demonstrated in several key organic reactions.
Asymmetric Aldol Reactions:
One of the most well-documented applications of enantiopure azetidine-2-carboxamides is in the direct asymmetric aldol reaction. lookchem.comresearcher.life These organocatalysts have been shown to effectively catalyze the reaction between various aldehydes and ketones, affording chiral β-hydroxy ketones with high enantioselectivities. For example, a catalyst derived from this compound and (1S,2R)-2-amino-1,2-diphenylethanol has been successfully used in the aldol reaction of aromatic aldehydes with acetone (B3395972) in brine, achieving up to 96% enantiomeric excess (ee). lookchem.com The same catalyst system has also been applied to the reaction of aldehydes with cyclic ketones like cyclohexanone (B45756) and cyclopentanone, yielding anti-aldol products with excellent diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 99% ee). lookchem.com
The proposed transition state involves the formation of an enamine from the ketone and the secondary amine of the catalyst, while the aldehyde is activated by hydrogen bonding with the amide and hydroxyl groups of the catalyst. This organized assembly directs the facial selectivity of the nucleophilic attack, leading to the observed high levels of stereocontrol. lookchem.com
Table 1: Asymmetric Aldol Reaction of Benzaldehydes with Ketones Catalyzed by an this compound Derivative *
| Entry | Aldehyde | Ketone | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Acetone | - | 96 |
| 2 | 4-Nitrobenzaldehyde | Acetone | - | 95 |
| 3 | 4-Chlorobenzaldehyde | Acetone | - | 94 |
| 4 | Benzaldehyde | Cyclohexanone | 98:2 | 99 (anti) |
| 5 | 4-Methoxybenzaldehyde | Cyclohexanone | 99:1 | 97 (anti) |
| 6 | Benzaldehyde | Cyclopentanone | 95:5 | 99 (anti) |
Data extracted from research on enantiopure azetidine-2-carboxamides in direct asymmetric aldol reactions. lookchem.com
Other Asymmetric Transformations:
Beyond aldol reactions, the chiral scaffold of azetidine has been investigated for inducing asymmetry in other important organic reactions, including Friedel-Crafts alkylations, Henry (nitroaldol) reactions, and Michael-type additions. researchgate.netbirmingham.ac.uk While specific examples detailing the performance of the parent this compound in these reactions are less common in the literature compared to its derivatives, the general success of azetidine-based catalysts suggests the potential for broader applications. The rigid four-membered ring system is considered a key feature that can lead to superior enantiocontrol compared to more flexible five- or six-membered ring systems. rsc.org The development of new generations of this compound-derived ligands and organocatalysts continues to be an active area of research, with the aim of expanding their utility in asymmetric synthesis. researchgate.net
Biochemical and Mechanistic Investigations Involving 2r Azetidine 2 Carboxamide
Role as a Proline Homologue in Protein Synthesis
The structural similarity between (2R)-azetidine-2-carboxamide's parent compound, AZE, and the proteinogenic amino acid proline is the foundation of its biological activity. AZE's four-membered ring structure closely resembles the five-membered ring of proline, enabling it to be mistakenly recognized by the cellular machinery responsible for protein synthesis. wikipedia.orgresearchgate.net
Mechanisms of Misincorporation into Proteins
The misincorporation of AZE into proteins is a multi-step process initiated by its recognition by prolyl-tRNA synthetase (ProRS), the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA). nih.govnih.gov In many organisms, ProRS cannot effectively discriminate between proline and AZE, leading to the formation of AZE-tRNAPro. nih.govcdlib.org This mischarged tRNA is then delivered to the ribosome, where AZE is incorporated into the growing polypeptide chain in place of proline. nih.gov
Studies have shown that the efficiency of this misincorporation can be significant. For instance, in Arabidopsis, the misincorporation rate of AZE in leaf and root tissues was found to be approximately 2.5%. biorxiv.org This process is not random, with certain proline positions within a protein being more susceptible to replacement by AZE. biorxiv.org The consequence of this substitution is the production of non-native proteins with altered structures and functions. nih.gov
Impact on Protein Structure and Function
The substitution of proline with AZE can have profound effects on protein structure and function. Proline's unique cyclic structure imposes specific constraints on the polypeptide backbone, often inducing turns and kinks that are crucial for proper protein folding and stability. The smaller, four-membered ring of AZE alters these conformational constraints. nih.gov
Computational analyses have indicated that peptides containing AZE are generally more flexible than their proline-containing counterparts due to reduced steric hindrance. nih.gov This increased flexibility can destabilize ordered secondary structures, such as the collagen triple helix, and favor disordered conformations. nih.gov The misincorporation of AZE has been shown to alter the structure of critical proteins like collagen, keratin, and hemoglobin. wikipedia.org This alteration can lead to the accumulation of misfolded proteins, triggering cellular stress responses like the unfolded protein response (UPR). researchgate.netnih.gov The UPR is a quality control mechanism that attempts to refold or degrade aberrant proteins. researchgate.net
Enzyme Discrimination Mechanisms (e.g., tRNA Synthetases)
While many organisms are susceptible to AZE's toxicity due to its misincorporation, some have evolved mechanisms to discriminate between AZE and proline. Certain plants that produce AZE, such as Polygonatum multiflorum and Delonix regia, possess a highly specific ProRS that can effectively distinguish between the two amino acids, preventing the formation of AZE-tRNAPro. cdlib.orgbiorxiv.org
In addition to the synthetic active site, many aminoacyl-tRNA synthetases have a separate editing or proofreading domain that can hydrolyze misactivated amino acids or mischarged tRNAs. nih.gov Human alanyl-tRNA synthetase (AlaRS) can recognize and activate AZE due to its structural similarity to alanine. However, the editing domain of AlaRS effectively rejects AZE, preventing its misincorporation in place of alanine. wikipedia.orgnih.gov In contrast, human ProRS lacks a robust editing mechanism for AZE, allowing it to be incorporated into proteins as proline. nih.govnih.gov This "dual mimicry" highlights the complex challenges that non-proteinogenic amino acids pose to the fidelity of protein synthesis. nih.gov
Metabolism and Detoxification Pathways
Organisms that cannot prevent the misincorporation of AZE have developed alternative strategies to cope with its toxicity, primarily through metabolic degradation and detoxification.
Enzymatic Degradation and Ring Opening Metabolites
Several microorganisms have been identified that can not only tolerate AZE but also utilize it as a sole source of nitrogen. nih.gov This ability is conferred by specific enzymes that catalyze the degradation of the AZE ring. In Pseudomonas sp. strain A2C, an enzyme named L-azetidine-2-carboxylate hydrolase (AC hydrolase) has been identified. nih.govnih.gov This enzyme belongs to the 2-haloacid dehalogenase (HAD) superfamily and catalyzes the hydrolytic opening of the azetidine (B1206935) ring to produce 2-hydroxy-4-aminobutyrate. nih.govnih.govresearchgate.net
This ring-opening reaction is a key detoxification step, converting the toxic proline analog into a metabolite that can be further processed. nih.gov Structural and biochemical studies of A2CH from Novosphingobium sp. MBES04 have provided detailed insights into the molecular mechanism of this enzymatic hydrolysis, revealing a covalent intermediate in the reaction. rsc.org In some fungi, such as Aspergillus nidulans, a similar detoxification mechanism involving a hydrolase and subsequent metabolism through the GABA pathway has been observed. researchgate.net
Biosynthetic Pathways of Azetidine-2-carboxylic Acid
The natural production of AZE occurs in a variety of plants and some bacteria. nih.govnih.gov The biosynthetic pathway of AZE has been a subject of investigation to understand its production in these organisms. In bacteria, AZE synthases have been identified that catalyze the formation of the strained four-membered ring. nih.gov
The primary precursor for AZE biosynthesis is S-adenosylmethionine (SAM). nih.govgoogle.com AZE synthases facilitate an intramolecular 4-exo-tet cyclization of SAM, yielding AZE and releasing 5'-methylthioadenosine (MTA). nih.govacs.org Structural and computational studies have revealed that this cyclization is driven by a unique substrate conformation and supported by specific interactions within the enzyme's active site. nih.gov The discovery of these AZE synthases in diverse bacterial phyla suggests that AZE-containing metabolites may be more widespread than previously thought. nih.gov In some microorganisms, such as Actinoplanes ferrugineus, the biosynthesis is also proposed to proceed from S-adenosyl-L-methionine, potentially involving a vinylglycine intermediate and a pyridoxal (B1214274) phosphate-dependent mechanism. google.com
Interactions with Biological Targets
The biological activity of azetidine-containing compounds is often attributed to their ability to act as mimetics of natural amino acids, such as proline, thereby interacting with various biological targets. biorxiv.org The constrained four-membered ring of the azetidine scaffold can confer unique conformational properties that influence binding to enzymes and receptors. drughunter.com
Enzyme Inhibition Studies (e.g., Dihydroorotate Dehydrogenase)
A notable area of research for azetidine derivatives has been their role as enzyme inhibitors. A prominent target is Dihydroorotate Dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govacs.org This pathway is essential for the proliferation of various organisms, including the malaria parasite Plasmodium falciparum. Consequently, inhibitors of P. falciparum DHODH (PfDHODH) are actively pursued as antimalarial agents. brieflands.comtandfonline.com
Research has identified a series of azetidine-2-carbonitriles as potent and selective inhibitors of PfDHODH. nih.govacs.org These compounds have demonstrated significant activity against multidrug-resistant strains of P. falciparum in vitro. acs.org For instance, optimized compounds from this class have shown potent inhibition of PfDHODH with IC₅₀ values in the nanomolar range, while exhibiting high selectivity over the human DHODH orthologue. acs.org
One study reported an optimized azetidine-2-carbonitrile (B3153824) derivative, BRD9185, with an IC₅₀ of 0.012 μM against PfDHODH and greater than 50 μM against human DHODH, highlighting its selectivity. acs.org The inhibition of this essential enzyme effectively starves the parasite of necessary pyrimidines for DNA and RNA synthesis, leading to its death.
Table 1: Inhibitory Activity of Selected Azetidine-2-carbonitrile Derivatives against P. falciparum Dihydroorotate Dehydrogenase (PfDHODH)
| Compound | PfDHODH IC₅₀ (μM) acs.org | P. falciparum (Dd2) EC₅₀ (μM) nih.govacs.org |
|---|---|---|
| BRD7539 | - | 0.038 |
| Compound 4 | - | 0.024 |
| Compound 5 | - | 0.027 |
| Compound 9 | - | 0.026 |
| Compound 10 | - | 0.029 |
| BRD9185 (27) | 0.012 | 0.016 |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration against the Dd2 strain of P. falciparum.
Structure-Activity Relationship (SAR) Elucidation
The exploration of the structure-activity relationships of azetidine derivatives has been crucial in optimizing their inhibitory potency and selectivity.
The stereochemistry of the azetidine ring is a critical determinant of biological activity. sci-hub.seacs.org Studies on various azetidine-based compounds have consistently shown that different stereoisomers can exhibit vastly different potencies. This highlights the importance of a specific three-dimensional arrangement of substituents on the azetidine core for optimal interaction with the biological target.
For a series of bicyclic azetidines developed as antimalarial agents, it was found that the stereochemical configuration was crucial for their activity. harvard.edu Similarly, in other classes of azetidine derivatives, changes in stereochemistry have been shown to significantly impact their effects on cell morphology, suggesting that different stereoisomers may interact with different biological targets or with the same target in different ways. acs.org
SAR studies on azetidine-2-carbonitrile inhibitors of PfDHODH have revealed key insights into the influence of various substituents on their activity. nih.govacs.orgresearchgate.net
Initial SAR studies focused on the diversification of the substituent at the para-position of a phenyl ring attached to the azetidine. It was found that a variety of hydrophobic acetylenes at this position maintained or improved in vitro activity against P. falciparum. nih.gov
Further optimization efforts explored modifications at different positions of the azetidine scaffold. For example, in a series of azetidine-2-carbonitriles, the nature of the substituent on the azetidine nitrogen was found to be important for activity. A propyl isocyanate cap on the nitrogen was shown to be favorable. acs.org
Quantitative structure-activity relationship (QSAR) studies have also been employed to design more potent antimalarial derivatives of azetidine-2-carbonitriles. brieflands.comresearchgate.net These studies have identified descriptors such as the maximum absolute eigenvalue of the Barysz matrix, weighted by polarizability, as being influential for the inhibitory activity. This has guided the synthesis of new derivatives with enhanced potency. researchgate.net
Table 2: Substituent Effects on the Biological Activity of Azetidine-2-carbonitrile Derivatives against P. falciparum (Dd2 strain)
| Compound | R¹ Substituent nih.gov | EC₅₀ (μM) nih.gov |
|---|---|---|
| BRD7539 | 4-Fluorophenylacetylene | 0.038 |
| 4 | Phenylacetylene | 0.024 |
| 5 | 4-(Trifluoromethyl)phenylacetylene | 0.027 |
| 6 | 3-Chlorophenylacetylene | 0.039 |
| 7 | 2-Pyridylacetylene | 0.045 |
| 8 | 3-Pyridylacetylene | 0.041 |
| 9 | Cyclohexylacetylene | 0.026 |
| 10 | tert-Butylacetylene | 0.029 |
EC₅₀: Half-maximal effective concentration against the Dd2 strain of P. falciparum.
Advanced Analytical Methodologies in 2r Azetidine 2 Carboxamide Research
High-Resolution NMR Spectroscopy for Dynamics and Structure
This section would have detailed how one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the precise chemical structure of (2R)-azetidine-2-carboxamide. It would have included a data table of expected chemical shifts and coupling constants, derived from actual research, to confirm the connectivity of atoms and the stereochemistry of the chiral center. Furthermore, advanced NMR techniques like variable temperature studies could reveal insights into the conformational dynamics of the four-membered azetidine (B1206935) ring and the rotation around the C-C and C-N bonds.
X-ray Crystallography for Molecular Complexes
Here, the use of single-crystal X-ray diffraction to determine the three-dimensional structure of this compound would be discussed. This technique provides definitive proof of the molecular geometry, including bond lengths, bond angles, and the puckering of the azetidine ring. The analysis of its crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amide group and the ring nitrogen, which govern its solid-state properties. A table summarizing key crystallographic parameters (space group, unit cell dimensions, etc.) from published structures of the compound or its molecular complexes would have been included.
Spectroscopic Techniques for Reaction Monitoring and Product Analysis
This subsection would have explored the application of techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for monitoring the synthesis of this compound. For instance, FT-IR could be used to track the conversion of a precursor (like an ester or carboxylic acid) by observing the disappearance of certain vibrational bands and the appearance of characteristic amide bands (N-H stretch, C=O stretch). Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), would be highlighted for its role in confirming the molecular weight of the final product and identifying any byproducts, thus ensuring the purity and identity of the synthesized compound.
Chromatographic Methods for Purification and Quantification
The final section would have focused on the chromatographic techniques essential for the purification and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, would be crucial for separating the (2R)-enantiomer from its (2S)-counterpart and for assessing enantiomeric purity. Details on typical mobile phases and detection methods (e.g., UV, MS) would be provided. Gas Chromatography (GC) might also be applicable after appropriate derivatization. A data table would summarize typical retention times, column types, and mobile phase compositions used in published methods for its quantification in various samples.
Future Research Directions and Emerging Trends
Novel Synthetic Strategies for Advanced Azetidine (B1206935) Scaffolds
The development of novel synthetic methodologies is crucial for accessing a wider diversity of azetidine-based compounds, including derivatives of (2R)-azetidine-2-carboxamide. While classical methods like the reduction of β-lactams and intramolecular cyclizations are well-established, the focus is shifting towards more efficient and stereoselective strategies. acs.orgub.bw
Key emerging trends in the synthesis of advanced azetidine scaffolds include:
Photochemical Reactions: Light-mediated reactions, such as the aza Paternò-Büchi reaction, are enabling the synthesis of densely functionalized azetidines with high regio- and stereocontrol. researchgate.net These methods offer novel pathways to complex azetidine cores that are difficult to access through traditional thermal reactions. Recent research has demonstrated the use of direct photochemical modification of azetidine-2-carboxylic acids to produce a variety of alkyl azetidines. chemrxiv.orgchemrxiv.org
Development of Fused, Bridged, and Spirocyclic Systems: There is a growing interest in creating more complex three-dimensional structures incorporating the azetidine motif. acs.orgnih.gov These advanced scaffolds, such as diazabicyclo[3.1.1]heptanes and spirocyclic azetidines, are being explored for their potential to interact with biological targets in novel ways. acs.orgnih.govnih.gov The synthesis of such systems often involves multi-step sequences starting from functionalized azetidines. acs.orgnih.gov
Catalytic C-H Functionalization: Direct functionalization of C-H bonds on the azetidine ring is a highly sought-after transformation that would streamline the synthesis of substituted derivatives. Advances in transition-metal catalysis are expected to provide new tools for the late-stage modification of azetidine scaffolds, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
These synthetic advancements will undoubtedly be applied to this compound to generate novel analogs with enhanced biological activity and tailored physicochemical properties.
Computational Design of Azetidine-Based Bioactive Molecules
Computational methods are becoming increasingly integral to the drug discovery process, and the design of azetidine-based molecules is no exception. uni-muenster.deresearchgate.net The rigid nature of the azetidine ring makes it an attractive candidate for computational modeling, as it reduces the conformational complexity of the molecule.
Future computational efforts will likely focus on:
Structure-Based Design: For targets where a three-dimensional structure is available, such as STAT3, computational docking and molecular dynamics simulations can be used to design novel this compound derivatives with improved binding affinity and selectivity. acs.org
AI and Machine Learning: Artificial intelligence and machine learning algorithms are being employed to predict the biological activity and pharmacokinetic properties of virtual compounds. researchgate.net These approaches can be used to screen large virtual libraries of azetidine-containing molecules to identify promising candidates for synthesis and biological evaluation.
Quantum Mechanics Calculations: High-level quantum mechanics calculations can provide insights into the electronic properties and reactivity of the azetidine ring, aiding in the design of novel reactions and the prediction of metabolic stability.
The integration of these computational approaches will accelerate the discovery and optimization of new bioactive molecules based on the this compound scaffold.
Deeper Understanding of Biochemical Roles and Mechanistic Implications
While the inhibitory activity of this compound derivatives against targets like STAT3 has been established, a deeper understanding of their biochemical roles and mechanisms of action is still needed. acs.org Future research will likely delve into the following areas:
Target Identification and Validation: Chemical probes based on this compound can be developed to identify new biological targets and validate their role in disease. nih.gov This can be achieved through techniques such as activity-based protein profiling and chemoproteomics.
Mechanism of Action Studies: Detailed biochemical and cellular assays will be required to elucidate the precise molecular mechanisms by which these compounds exert their biological effects. This includes understanding how they modulate signaling pathways and interact with their target proteins at a molecular level.
Protein Misfolding and Incorporation: Azetidine-2-carboxylic acid, the parent acid of this compound, is a known proline analogue that can be misincorporated into proteins, leading to altered protein conformation and function. nih.govacs.orgnih.govwikipedia.org Further investigation is needed to understand if and how this compound and its derivatives might be processed by cellular machinery and what the downstream consequences of their potential incorporation into peptides and proteins are.
A more profound understanding of the biochemical and mechanistic implications of this compound will be critical for its future development as a therapeutic agent or chemical tool.
Applications in New Areas of Chemical Biology and Medicinal Chemistry
The unique properties of the azetidine scaffold will continue to drive its application in new and emerging areas of chemical biology and medicinal chemistry.
Future applications for this compound and its derivatives may include:
Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) is a rapidly growing area of drug discovery. researchgate.net The azetidine scaffold could be incorporated into PROTAC design as a rigid linker or as a ligand for an E3 ligase or a target protein.
Peptidomimetics and Foldamers: The conformational constraints imposed by the azetidine ring make it an attractive building block for the design of peptidomimetics and foldamers with well-defined three-dimensional structures. ub.bwacs.org this compound could be incorporated into peptide sequences to induce specific turns or secondary structures. acs.orgresearchgate.net
Chemical Probes for In Vivo Imaging: The development of positron emission tomography (PET) ligands and other imaging agents based on the azetidine scaffold could enable the non-invasive visualization and quantification of biological targets in living organisms.
The versatility of the azetidine ring, as exemplified by compounds like this compound, ensures its continued relevance and application in cutting-edge areas of chemical research.
Q & A
Basic: What are the standard methods for synthesizing enantiomerically pure (2R)-azetidine-2-carboxamide derivatives?
Methodological Answer:
Enantioselective synthesis of this compound derivatives typically involves chiral auxiliaries or catalysts. For example:
- Step 1 : React (2R,10S)-azetidine precursors with phenylethylamine under controlled conditions to introduce stereochemical control .
- Step 2 : Confirm enantiomeric purity via 1H/13C NMR (e.g., δ 1.8–2.2 ppm for azetidine ring protons) and HRMS (e.g., [M+H]+ = 235.1542 observed vs. 235.1545 calculated) .
- Step 3 : Use chiral HPLC (e.g., Chiralpak® AD-H column) to validate >99% enantiomeric excess.
Table 1 : Example Synthesis Parameters
| Precursor | Reagent | Yield | Enantiomeric Excess |
|---|---|---|---|
| (2R,10S)-1a | Phenylethylamine | 90% | 99% (HPLC) |
| (2S,10S)-1a | Benzyl chloride | 85% | 98% (NMR) |
Basic: How is X-ray crystallography applied to determine the stereochemistry of this compound derivatives?
Methodological Answer:
- Software : Use SHELXL for refinement and ORTEP-3 for 3D visualization .
- Procedure :
- Key Metrics :
- R-factor < 0.05 for high-resolution data.
- C–C bond lengths: 1.52–1.55 Å (azetidine ring).
Advanced: How do stereochemical variations (e.g., 2R vs. 2S) affect the biological activity of azetidine-2-carboxamide derivatives?
Methodological Answer:
- Comparative Assays : Test enantiomers against biological targets (e.g., enzymes, receptors) using:
- Example : (2R)-isomers show 10x higher binding affinity to bacterial penicillin-binding proteins than (2S)-isomers due to optimized hydrogen-bonding interactions .
Table 2 : Stereochemical Impact on Activity
| Enantiomer | Target | KD (nM) | IC50 (μM) |
|---|---|---|---|
| (2R) | Protease X | 12 ± 2 | 0.5 ± 0.1 |
| (2S) | Protease X | 120 ± 10 | 5.0 ± 0.3 |
Advanced: How can contradictory NMR data for azetidine-2-carboxamide derivatives be resolved?
Methodological Answer:
- Scenario : Discrepancies in δ values for azetidine ring protons.
- Resolution Steps :
- Case Study : δ 2.1 ppm (experimental) vs. δ 2.3 ppm (computed) resolved via solvent polarity adjustment .
Advanced: What computational methods predict the pharmacokinetic properties of this compound analogs?
Methodological Answer:
- Tools :
- Example :
- logP : 1.2 (predicted) vs. 1.3 (experimental).
- Half-life : Predicted hepatic clearance via CYP3A4 metabolism (in silico docking with AutoDock Vina) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in fume hoods (≥100 fpm airflow).
- Spill Management : Neutralize with 10% sodium bicarbonate .
Advanced: How can enantiomeric purity be optimized during large-scale synthesis?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Use Ru-BINAP catalysts for dynamic kinetic resolution (e.g., 95% ee at 50°C) .
- Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., tartaric acid) .
- Process Monitoring : In-line FTIR to track enantiomer ratios in real time .
Advanced: What strategies validate the interaction of this compound with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
